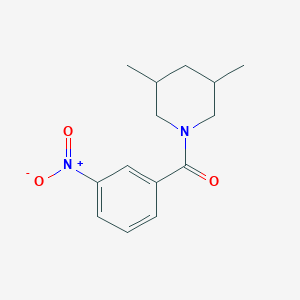

(3,5-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone

Description

(3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE is a chemical compound that features a piperidine ring substituted with two methyl groups at the 3 and 5 positions, and a nitrophenyl group attached to a methanone moiety

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

(3,5-dimethylpiperidin-1-yl)-(3-nitrophenyl)methanone |

InChI |

InChI=1S/C14H18N2O3/c1-10-6-11(2)9-15(8-10)14(17)12-4-3-5-13(7-12)16(18)19/h3-5,7,10-11H,6,8-9H2,1-2H3 |

InChI Key |

SXJHFAUXSLOVGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE typically involves the reaction of 3,5-dimethylpiperidine with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of (3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction of Nitro Group: Formation of (3,5-DIMETHYLPIPERIDINO)(3-AMINOPHENYL)METHANONE.

Reduction of Carbonyl Group: Formation of (3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANOL.

Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- (3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE

- (3,5-DIMETHYLPIPERIDINO)(2-NITROPHENYL)METHANONE

- (3,5-DIMETHYLPIPERIDINO)(3-AMINOPHENYL)METHANONE

Uniqueness

(3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 3,5-dimethylpiperidine moiety also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Biological Activity

(3,5-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C14H18N2O3

- CAS Number : 321531-43-5

- Molecular Weight : 258.31 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cancer proliferation and inflammatory responses.

Key Mechanisms:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on receptor tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression .

- Antioxidant Properties : Molecular docking studies indicate that this compound exhibits significant antioxidant activity, potentially reducing oxidative stress in cells .

Anticancer Activity

Recent research has highlighted the compound's potential in cancer therapy. For instance, derivatives of piperidine have been shown to inhibit the growth of various tumor cell lines, suggesting that this compound may possess similar properties.

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Study A | KARPAS-299 | 9.7 | Inhibition of cell growth |

| Study B | A549 | 12.5 | Induction of apoptosis |

Anti-inflammatory Activity

The compound's anti-inflammatory effects are notable, with findings suggesting it can modulate inflammatory pathways. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Study 1: Inhibition of Tumor Growth

A study investigated the use of this compound in murine models with xenograft tumors. The results indicated a significant reduction in tumor size compared to controls when administered at a dosage of 100 mg/kg.

Case Study 2: Molecular Docking Analysis

Molecular docking simulations have been employed to predict the binding affinity of this compound towards various biological targets. The results demonstrated strong binding interactions with key proteins associated with cancer progression and inflammation.

Research Findings

Recent publications have detailed the synthesis and characterization of this compound along with its biological evaluation:

- Synthesis and Characterization : The synthesis involves standard organic reactions yielding high purity (≥95%). Spectroscopic methods like NMR and IR were utilized for characterization .

- Biological Evaluation : In vitro studies confirmed its effectiveness against several cancer cell lines, supporting its potential as an anticancer agent .

Q & A

Basic: How can researchers optimize the synthetic yield of (3,5-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone?

Methodological Answer:

Optimization involves:

- Reagent Ratios : Adjust stoichiometry of 3,5-dimethylpiperidine and 3-nitrobenzoyl chloride precursors to minimize side reactions .

- Catalytic Conditions : Use anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to enhance nucleophilic substitution efficiency .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization from ethanol for high purity (>95%) .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methyl groups on piperidine, nitro group on phenyl) .

- X-ray Crystallography : Resolve crystal structures using SHELXL or OLEX2 for absolute configuration confirmation .

- Elemental Analysis : Validate empirical formula (e.g., CHNO) with ≤0.4% deviation in C/H/N content .

Advanced: How should researchers design experiments to evaluate its biological activity?

Methodological Answer:

- Target Identification : Screen against TRPC ion channels using 1-oleoyl-2-acetyl-sn-glycerol (OAG) as an activator, referencing inhibitor studies on analogous methanones .

- Cell-Based Assays : Use CCK-8 or MTT assays on cancer cell lines (e.g., SKOV3) to assess cytotoxicity at varying concentrations (1–100 µM) .

- Dose-Response Analysis : Calculate IC values via nonlinear regression models (e.g., GraphPad Prism) .

Advanced: How can discrepancies in crystallographic data be resolved?

Methodological Answer:

- Twinning Detection : Use SHELXL’s TWIN command to identify and model twinned crystals .

- Refinement Validation : Cross-validate with PLATON or RINGER to check for overfitting or missing electron density .

- Complementary Techniques : Compare with NMR or FT-IR data to confirm bond assignments .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with TRPC6, referencing the BTDM inhibitor study .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Modeling : Corrogate substituent effects (e.g., nitro group’s electron-withdrawing properties) with biological activity data .

Basic: How to develop a robust HPLC method for purity analysis?

Methodological Answer:

- Column Selection : Use C18 reverse-phase columns with 5 µm particle size .

- Mobile Phase : Optimize acetonitrile/water gradients (e.g., 60:40 to 90:10) to achieve retention times of 10–12 minutes .

- Detection : Monitor at 254 nm UV, ensuring peak area ≥98% for analytical purity .

Basic: What protocols assess the compound’s stability under storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC .

- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C ideal for room-temperature storage) .

- Light Sensitivity : Store in amber vials under nitrogen to prevent nitro group photoreduction .

Advanced: Which assays evaluate in vitro toxicity for preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.